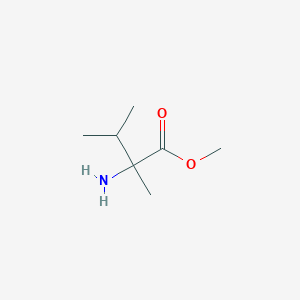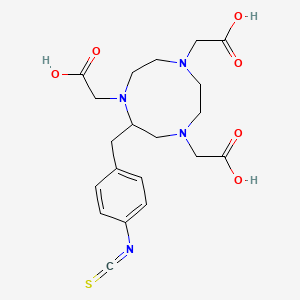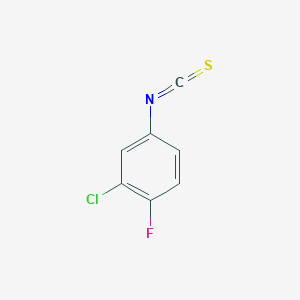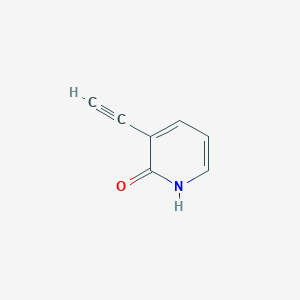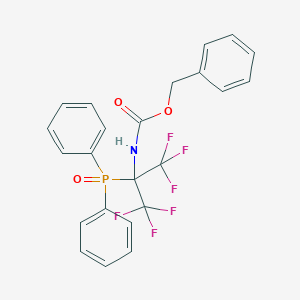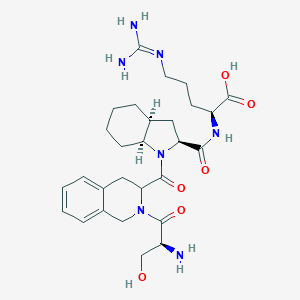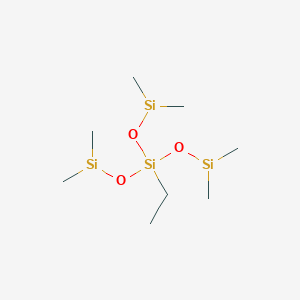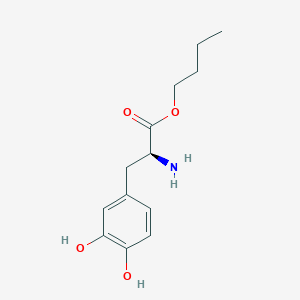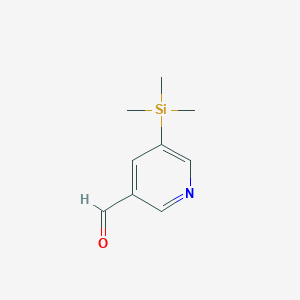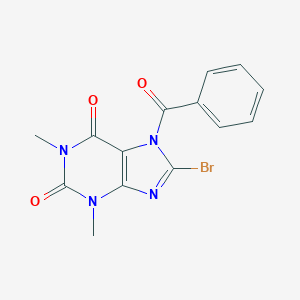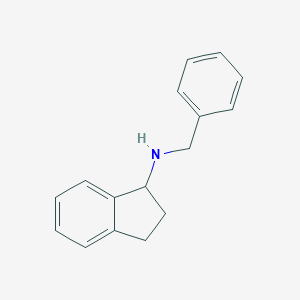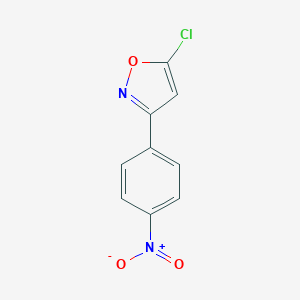
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Mechanism Of Action
The mechanism of action of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in bacteria and fungi, leading to their death. In cancer cells, it is believed to inhibit the growth and division of the cells, leading to their death.
Biochemical And Physiological Effects
Studies have shown that 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to inhibit the growth and division of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole in lab experiments is its potential antibacterial and antifungal activity. This makes it a potential candidate for the development of new antibiotics. Additionally, its potential use in the treatment of cancer and Alzheimer's disease makes it a promising compound for further study.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, which could limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for the study of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole. One direction is the further optimization of the synthesis method to produce higher yields of the compound with minimal impurities. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Another direction is the development of new antibiotics and antifungal agents based on the structure of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole. This could lead to the development of new treatments for bacterial and fungal infections.
Finally, further studies are needed to explore the potential use of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole in the treatment of cancer and Alzheimer's disease. This could lead to the development of new treatments for these diseases, which currently have limited treatment options.
Conclusion
In conclusion, 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has been studied for its potential use in scientific research. Its unique structure and potential biological activity make it a promising candidate for the development of new antibiotics, antifungal agents, and treatments for cancer and Alzheimer's disease. However, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole involves the reaction of 4-nitroaniline with chloroacetyl chloride in the presence of a base. The resulting product is then reacted with hydroxylamine to form the oxazole ring. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole has been studied for its potential use in scientific research in various fields. It has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
properties
CAS RN |
142598-83-2 |
|---|---|
Product Name |
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole |
Molecular Formula |
C9H5ClN2O3 |
Molecular Weight |
224.6 g/mol |
IUPAC Name |
5-chloro-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
InChI Key |
MYYUWKAXHXVOLL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)[N+](=O)[O-] |
synonyms |
5-CHLORO-3-(4-NITROPHENYL)ISOXAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



